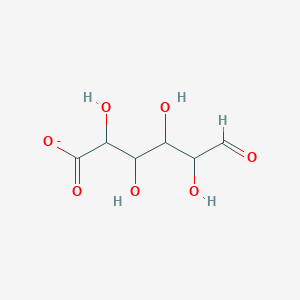
1-(2-methylpropyl)-1H-indol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylpropyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring substituted with a 2-methylpropyl group at the nitrogen atom and an amine group at the 6th position of the ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with 2-methylpropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the reduction of 1-(2-methylpropyl)-1H-indole-6-nitro compound using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a direct route to the amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反应分析
Types of Reactions
1-(2-methylpropyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acid derivatives.
Reduction: Reduction of the nitro group in 1-(2-methylpropyl)-1H-indole-6-nitro can yield the amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Indole-6-carboxylic acid derivatives
Reduction: this compound
Substitution: Various substituted indole derivatives
科学研究应用
1-(2-methylpropyl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-methylpropyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.
相似化合物的比较
Similar Compounds
- 1-(2-methylpropyl)-1H-indole
- 1-(2-methylpropyl)-1H-indole-6-nitro
- 1-(2-methylpropyl)-1H-indole-6-carboxylic acid
Uniqueness
1-(2-methylpropyl)-1H-indol-6-amine is unique due to the presence of both the 2-methylpropyl group and the amine group on the indole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, distinguishing it from other similar indole derivatives.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)indol-6-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-3-4-11(13)7-12(10)14/h3-7,9H,8,13H2,1-2H3 |
InChI 键 |
ADEKYOZKRRKMDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC2=C1C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


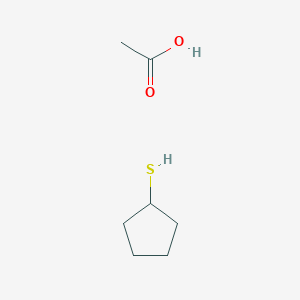
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)

amine](/img/structure/B12086837.png)
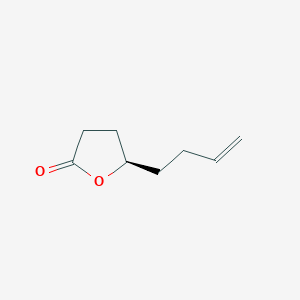
![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
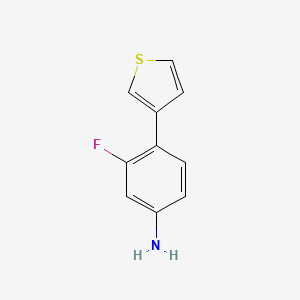


![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
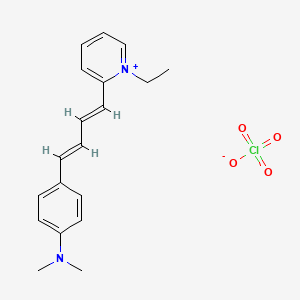
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
